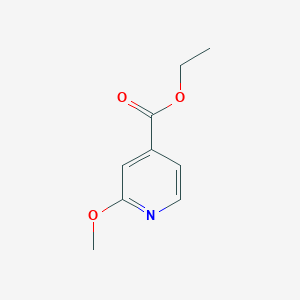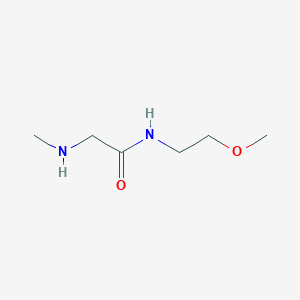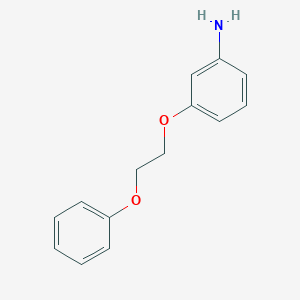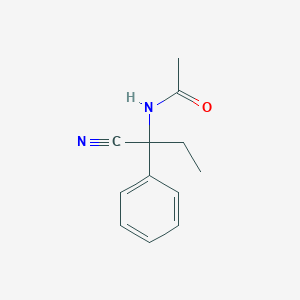
1-N-Boc-4-fluoropiperidine
Overview
Description
1-N-Boc-4-fluoropiperidine, also known as tert-butyl 4-fluoro-1-piperidinecarboxylate, is a chemical compound extensively used in scientific research . Its unique properties enable it to serve as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Synthesis Analysis
This compound is used as a functionalization reagent for the introduction of a primary and a tertiary amino group to poly (2-isopropyl-2-oxazoline) . It is also used in the synthesis of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity .Molecular Structure Analysis
The molecular weight of this compound is 203.26 . Its IUPAC name is tert-butyl 4-fluoro-1-piperidinecarboxylate and its InChI code is 1S/C10H18FNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored at room temperature .Scientific Research Applications
1-N-Boc-4-fluoropiperidine is used in a variety of scientific research applications, including the synthesis of drugs and other compounds, the study of drug metabolism, and the development of new drugs. It has been used in the synthesis of a number of anticancer drugs, including paclitaxel and docetaxel, as well as in the synthesis of antiretroviral drugs, such as zidovudine and lamivudine. It has also been used in the synthesis of a number of other compounds, including peptides, peptidomimetics, and nucleosides.
Mechanism of Action
1-N-Boc-4-fluoropiperidine is a versatile building block for the synthesis of a wide range of compounds. It is commonly used as a starting material in organic synthesis, and as a catalyst in organic reactions. The mechanism of action of this compound is not well understood, but it is believed to involve the formation of a complex between the piperidine and the bromobutane, which then undergoes a nucleophilic substitution reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to have a number of potential effects, including the inhibition of enzymes involved in the metabolism of drugs, the inhibition of the activity of certain enzymes involved in the synthesis of certain compounds, and the inhibition of the activity of certain receptors.
Advantages and Limitations for Lab Experiments
1-N-Boc-4-fluoropiperidine has a number of advantages for laboratory experiments. It is a versatile starting material for organic synthesis, and is relatively easy to handle and store. It is also relatively stable, and has a relatively low toxicity. However, it is not without its limitations. It is relatively expensive, and it is sensitive to moisture and light.
Future Directions
In the future, 1-N-Boc-4-fluoropiperidine may be used in the development of new drugs and other compounds, as well as in the study of drug metabolism and the development of new drug delivery systems. It may also be used in the development of new catalysts for organic reactions, and in the synthesis of peptides, peptidomimetics, and nucleosides. Additionally, it may be used to study the biochemical and physiological effects of drugs and other compounds, as well as to study the effects of environmental pollutants on human health.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Therefore, the incorporation of fluorine into drug lead candidates has been recognized as a powerful strategy to improve their pharmacokinetic and physicochemical properties .
Cellular Effects
Fluorinated compounds like 1-N-Boc-4-fluoropiperidine are known to have significant impacts on cellular processes .
Molecular Mechanism
The high C-F bond energy increases metabolic stability and the electronic effects of fluorine allow for modification of critical properties such as the pKa .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound has a storage temperature at room temperature .
Metabolic Pathways
The incorporation of fluorine into drug lead candidates has been recognized as a powerful strategy to improve their pharmacokinetic and physicochemical properties .
Properties
IUPAC Name |
tert-butyl 4-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLUMPJNBNIWSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Methylamino)acetyl]morpholine](/img/structure/B183425.png)

![3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B183433.png)



![3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B183439.png)




